molecular formula C11H9ClO B3021046 (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal CAS No. 49678-03-7

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal

Cat. No.: B3021046
CAS No.: 49678-03-7
M. Wt: 192.64 g/mol
InChI Key: YWYSVXKRVAAIPY-UHFFFAOYSA-N
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Description

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal: is an organic compound characterized by the presence of a chlorophenyl group attached to a penta-2,4-dienal backbone This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal can be achieved through the condensation of 4-chlorocinnamaldehyde with appropriate aldehydes under basic conditions. One method involves the use of 4-chlorocinnamaldehyde and 4-benzyloxybutanal N-tert-butylimine, resulting in the formation of the target compound with high configurational purity .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal is used as an intermediate in the synthesis of complex organic molecules. Its conjugated diene system makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal involves its interaction with molecular targets through its conjugated diene system. This allows for the formation of stable complexes with various biological molecules. The compound can participate in electron transfer reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Uniqueness: (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and potential applications in various fields. Its conjugated diene system also contributes to its distinct chemical behavior.

Properties

IUPAC Name

5-(4-chlorophenyl)penta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYSVXKRVAAIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393817
Record name 5-(4-chlorophenyl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-03-7
Record name 5-(4-chlorophenyl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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